molecular formula C20H23ClN4O B303770 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303770
Molekulargewicht: 370.9 g/mol
InChI-Schlüssel: TVVFIQXLSZUGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as AG-014699 or rucaparib and is a PARP inhibitor, which means it inhibits the activity of poly (ADP-ribose) polymerase (PARP) enzymes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in the repair of DNA damage, which can be caused by various factors, including chemotherapy and radiation therapy. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, rucaparib has been shown to have anti-inflammatory and neuroprotective effects. Rucaparib has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its specificity for PARP enzymes. Rucaparib has been shown to selectively inhibit PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer therapy. However, one of the limitations of using rucaparib in lab experiments is its cost. Rucaparib is a relatively expensive compound, which can limit its use in certain research settings.

Zukünftige Richtungen

There are several future directions for the study of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of new PARP inhibitors that are more potent and selective than rucaparib. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, the use of rucaparib in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of rucaparib in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, is an area of potential future research.

Synthesemethoden

The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 2,6-dimethylphenylhydrazine to form 4-chloro-2,6-dimethylphenylhydrazone. The next step involves the reaction of the hydrazone with acetic anhydride to form the corresponding acetyl derivative. The final step involves the reaction of the acetyl derivative with dimethylamine and cyanogen bromide to form this compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, including rucaparib, have been shown to be effective in the treatment of ovarian and breast cancer, which are often associated with mutations in the BRCA1 and BRCA2 genes. These mutations lead to the accumulation of DNA damage, which can be repaired by PARP enzymes. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.

Eigenschaften

Molekularformel

C20H23ClN4O

Molekulargewicht

370.9 g/mol

IUPAC-Name

2-amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-5-7-13(21)8-6-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3

InChI-Schlüssel

TVVFIQXLSZUGLZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.